4-(1H-Imidazol-1-yl)-2-methylaniline
Overview
Description
Synthesis Analysis
Synthesis of imidazole-containing compounds like 4-(1H-Imidazol-1-yl)-2-methylaniline can involve multiple pathways, including condensation reactions and ring-closure strategies. A method detailed for related compounds involves starting from suitable precursors such as aldehydes or ketones and reacting them with ammonia or amines under specific conditions to form the imidazole ring, followed by further functionalization to introduce the aniline moiety (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in the imidazole family, including derivatives like 4-(1H-Imidazol-1-yl)-2-methylaniline, is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure contributes to the compound's aromaticity and impacts its electronic properties. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Man-sheng Chen et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coordination with metals. These reactions are influenced by the electron-rich nature of the imidazole ring and the presence of functional groups such as the aniline moiety. The chemical properties of these compounds enable their application in catalysis, as ligands in metal complexes, and in organic synthesis (Sanjay Senapoti et al., 2006).
Scientific Research Applications
Advanced Glycation End-Products
Methylglyoxal, a reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins to form advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. The detection and quantification of methylglyoxal in biological samples are crucial for understanding its pathological roles, employing derivatization methods with diamino derivatives of benzene and naphthalene for HPLC or GC analyses (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Docking and Spectroscopy
A molecule structurally similar to 4-(1H-Imidazol-1-yl)-2-methylaniline demonstrated significant roles in hypertension treatment as a potential I1 imidazoline receptor agonist. The study combined experimental and theoretical techniques to understand its molecular structure and potential biological activity, highlighting the importance of such compounds in medicinal chemistry (Aayisha et al., 2019).
Electronic and Donor-Acceptor Capacities
Imidazole-based compounds were synthesized and characterized to study the electronic and donor-acceptor capacities of the imidazole ring. This research provides insights into the electronic properties of imidazole derivatives, useful for developing advanced materials and chemical sensors (Eseola et al., 2012).
Spin-Crossover Complexes
Imidazole derivatives have been utilized in the synthesis of spin-crossover complexes with iron(II), demonstrating significant changes in their magnetic properties. This application is particularly relevant in the development of molecular switches and sensors, where the imidazole ligands play a critical role in the spin transition of the metal centers (Nishi et al., 2010).
Fluorescent Probes
Imidazole-containing compounds have been explored for their fluorescence properties, indicating potential applications as fluorescent probes. This research shows that specific imidazole derivatives can selectively bind to metal ions like Co2+, suggesting their use in detecting and quantifying metal ions in various samples (Xuan, 2012).
Safety And Hazards
Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.
properties
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)-2-methylaniline | |
CAS RN |
118111-96-9 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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